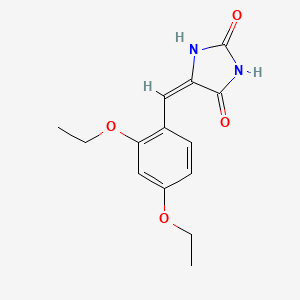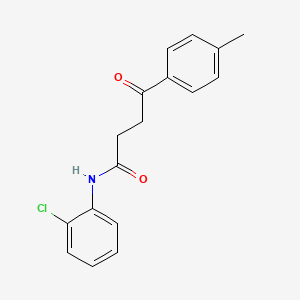
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide
Overview
Description
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research. It is a potent bronchodilator and has been used in the treatment of asthma and other respiratory diseases. Clenbuterol is also known for its anabolic effects, which has led to its use as a performance-enhancing drug in the sport of bodybuilding.
Mechanism of Action
Clenbuterol is a beta-2 adrenergic agonist that binds to beta-2 adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the body. This results in the relaxation of smooth muscle in the airways, which leads to bronchodilation. Clenbuterol also activates the mTOR pathway, which is involved in the regulation of protein synthesis and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects in the body. It increases the production of cAMP, which activates PKA and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscle in the airways, which leads to bronchodilation. Clenbuterol also increases muscle mass and reduces fat mass in animals, which has led to its use as a performance-enhancing drug in the sport of bodybuilding.
Advantages and Limitations for Lab Experiments
Clenbuterol has a number of advantages and limitations for lab experiments. It is a potent bronchodilator and has been used in the treatment of asthma and other respiratory diseases. Clenbuterol also has anabolic effects, which has led to its use as a performance-enhancing drug in the sport of bodybuilding. However, Clenbuterol has a short half-life and can be rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time.
Future Directions
There are a number of future directions for Clenbuterol research. One area of research is the development of more potent and selective beta-2 adrenergic agonists for the treatment of respiratory diseases. Another area of research is the investigation of the anabolic effects of Clenbuterol and other beta-2 adrenergic agonists, and their potential use in the treatment of muscle wasting diseases. Additionally, the use of Clenbuterol in combination with other drugs for the treatment of respiratory diseases and muscle wasting diseases should be investigated.
Scientific Research Applications
Clenbuterol has been used in scientific research to study its effects on various physiological systems. It has been shown to increase muscle mass and reduce fat mass in animals, which has led to its use as a performance-enhancing drug in the sport of bodybuilding. Clenbuterol has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-6-8-13(9-7-12)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYMMDGWFPLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



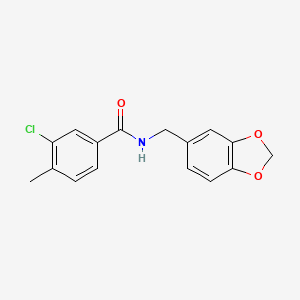


![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3461143.png)
![methyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B3461152.png)
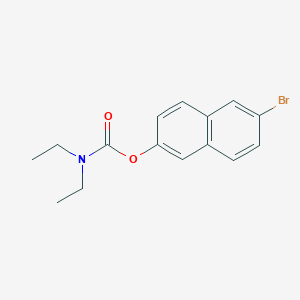
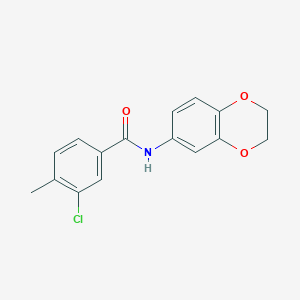
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B3461169.png)

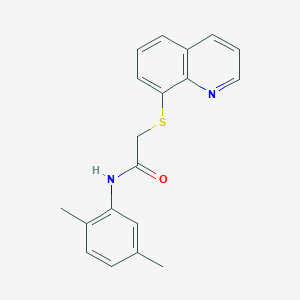
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461199.png)
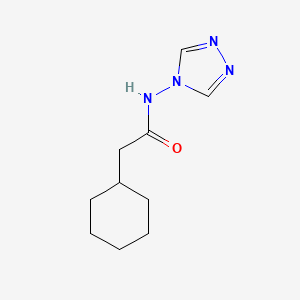
![{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3461213.png)
